molecular formula C16H17NO4S B270073 N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B270073
M. Wt: 319.4 g/mol
InChI Key: LJPRHWFZXHKGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide, commonly known as MMS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MMS is a sulfonylurea compound that has been shown to have a variety of biological effects, including anti-inflammatory, anti-tumor, and anti-diabetic properties.

Mechanism of Action

The mechanism of action of MMS is not well understood. However, it is believed to act by inhibiting the activity of the sulfonylurea receptor, which is involved in the regulation of insulin secretion. MMS has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
MMS has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. MMS has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, MMS has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One of the advantages of using MMS in laboratory experiments is its relatively simple synthesis method. MMS is also stable and can be stored for extended periods of time. However, one of the limitations of using MMS is its potential toxicity. MMS has been shown to have cytotoxic effects on some cell types, and caution should be exercised when handling the compound.

Future Directions

There are several future directions for research on MMS. One area of research is the development of MMS analogs with improved potency and selectivity. Another area of research is the investigation of the potential use of MMS in the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of MMS and its potential applications in the treatment of other diseases.
Conclusion:
In conclusion, MMS is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. MMS has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties, and has been investigated for its potential use in the treatment of neurodegenerative diseases. While MMS has several advantages for use in laboratory experiments, caution should be exercised due to its potential toxicity. Further research is needed to fully elucidate the mechanism of action of MMS and its potential applications in the treatment of other diseases.

Synthesis Methods

MMS can be synthesized by reacting 2-methoxy-5-methylphenol with chlorosulfonyl isocyanate in the presence of a base. The resulting intermediate is then reacted with phenylsulfonyl chloride to yield MMS. The synthesis of MMS is relatively straightforward, and the compound can be obtained in high yields.

Scientific Research Applications

MMS has been shown to have a variety of applications in biomedical research. It has been investigated for its potential anti-inflammatory, anti-tumor, and anti-diabetic properties. MMS has also been evaluated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

N-(2-methoxy-5-methylphenyl)-2-(phenylsulfonyl)acetamide

Molecular Formula

C16H17NO4S

Molecular Weight

319.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C16H17NO4S/c1-12-8-9-15(21-2)14(10-12)17-16(18)11-22(19,20)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)

InChI Key

LJPRHWFZXHKGNG-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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